Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate
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Overview
Description
Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate is an organic compound with a molecular formula of C9H12N2O2. This compound features a pyridine ring attached to a propanoate moiety, which is further substituted with an amino group. It is a versatile compound used in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate can be achieved through several methodsThe reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions followed by amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters. These products have diverse applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyridin-3-yl)propanoate
- Methyl 3-(pyridin-2-ylamino)propanoate
- Methyl 3-oxo-3-(pyridin-3-yl)propanoate
Uniqueness
Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate is unique due to the presence of both an amino group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Biological Activity
Methyl (3R)-3-amino-3-(pyridin-3-yl)propanoate, also known as a pyridine derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article summarizes its biological properties, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₉H₁₂N₂O₂
- Molar Mass : Approximately 180.20 g/mol
- Structure : Characterized by a pyridine ring, an amino group, and a propanoate moiety.
The compound is often encountered as a dihydrochloride salt, enhancing its solubility and making it suitable for pharmaceutical applications .
This compound functions primarily as a ligand that interacts with various enzymes and receptors. The pyridine ring and amino group are crucial for these interactions, influencing binding affinity and specificity. This compound is involved in:
- Enzyme Modulation : It has been utilized in studies examining enzyme mechanisms and protein-ligand interactions, indicating its potential role in biochemical pathways.
- Pharmacological Activity : The compound's structural similarity to neurotransmitters allows it to act on receptors involved in neurotransmission, potentially impacting conditions such as neurodegenerative diseases .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown enhanced cytotoxicity against specific tumor cell lines compared to standard treatments . The effectiveness of this compound can be attributed to its ability to modulate cellular pathways involved in cell growth and survival.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of Alzheimer’s disease. Its interaction with acetylcholinesterase (AChE) suggests potential benefits in enhancing cholinergic signaling, which is critical for cognitive function . Studies have shown that derivatives of this compound can inhibit both AChE and butyrylcholinesterase (BuChE), providing a dual mechanism that may improve therapeutic outcomes in neurodegenerative conditions .
Case Studies
-
Enzyme Interaction Studies :
- A study demonstrated that this compound effectively binds to specific enzymes, altering their activity and suggesting potential therapeutic applications in metabolic disorders.
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Key Findings |
---|---|---|---|
Methyl (3R)-3-amino-3-(pyridin-2-yl)propanoate | Structure | Anticancer, Neuroprotective | Induces apoptosis; AChE inhibition |
Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate | Structure | Anticancer | Enhanced cytotoxicity against FaDu cells |
Applications
This compound is being explored for various applications:
- Pharmaceutical Development : As a precursor for synthesizing new therapeutic agents targeting cancer and neurodegenerative diseases.
- Research Tool : Used in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
- Agrochemical Development : Its properties may also lend themselves to applications in developing agrochemicals due to its structural versatility.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
PNXGVJAVPWMYRQ-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CN=CC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N |
Origin of Product |
United States |
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